(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline, also known as DMAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling, proliferation, and differentiation.
Mecanismo De Acción
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol and other activators. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound also activates the AMPK pathway by increasing the cellular AMP/ATP ratio, which leads to the inhibition of mTOR and the activation of autophagy. Finally, this compound inhibits the aggregation of amyloid beta peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to improve glucose tolerance and insulin sensitivity in diabetic animals. In addition, this compound has been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, its low solubility in aqueous solutions and its high toxicity limit its use in in vivo experiments. This compound also has a relatively short half-life, which requires frequent dosing in animal studies.
Direcciones Futuras
Future research on (Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline could focus on developing more soluble and less toxic analogs that can be used in in vivo experiments. Additionally, this compound could be tested in combination with other anticancer agents to enhance its efficacy and reduce toxicity. Further studies could also investigate the potential use of this compound in other diseases such as neurodegenerative disorders and autoimmune diseases. Finally, the mechanism of action of this compound could be further elucidated by identifying its downstream targets and signaling pathways.
Métodos De Síntesis
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized by reacting 2,5-difluoroaniline with 8-methoxy-3-tosylchroman-2-one in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the chromene ring. The resulting compound is then treated with a strong acid to remove the tosyl group and obtain this compound.
Aplicaciones Científicas De Investigación
(Z)-2,5-difluoro-N-(8-methoxy-3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential use as a therapeutic agent in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been reported to exhibit potent antiproliferative activity against cancer cells by inhibiting PKC, which is overexpressed in many types of cancer. This compound has also been shown to improve insulin sensitivity in diabetic animals by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, this compound has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,5-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-19-13-16(24)8-11-18(19)25/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSFHXXWBJOHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.